N-[2-(1-adamantyl)ethyl]-N-ethylamine
Description
Contextualization of Adamantane-Containing Amines in Organic Chemistry
Adamantane (B196018), a tricyclic hydrocarbon with a diamondoid structure, imparts a range of desirable properties to molecules that incorporate it. ontosight.ai Its rigid, bulky, and highly lipophilic nature makes it a valuable pharmacophore in medicinal chemistry and a unique building block in materials science. nih.gov When the adamantane cage is appended to an amine functional group, the resulting adamantane-containing amines exhibit a fascinating interplay of these characteristics.
The introduction of an adamantane moiety can significantly influence a molecule's lipophilicity, which in turn affects its solubility, membrane permeability, and metabolic stability. strath.ac.uk This has been a key driver in the development of various adamantane-based therapeutic agents. mdpi.com For instance, the primary amine derivative, amantadine, was one of the first antiviral drugs developed against Influenza A. nih.gov The steric bulk of the adamantane group can also provide a "shielding" effect, protecting adjacent functional groups from metabolic degradation and influencing the binding affinity and selectivity of the molecule for its biological target. ontosight.ai
The synthesis of adamantane-containing amines can be achieved through various synthetic routes. A common method involves the amination of bromoadamantane, a readily available starting material. acs.org Other approaches include the reduction of amides or nitriles containing the adamantane framework. strath.ac.ukresearchgate.net The versatility in synthetic strategies allows for the creation of a diverse library of adamantane amines with varying substitution patterns and biological activities. researchgate.net
Significance of the N-[2-(1-adamantyl)ethyl]-N-ethylamine Scaffold in Chemical Design
The specific scaffold of this compound combines the foundational adamantane cage with a flexible ethylamine (B1201723) side chain. This particular arrangement offers several points of interest for chemical design. The ethyl linker provides a degree of conformational flexibility, allowing the bulky adamantane group to orient itself optimally for interactions with a binding site, while the secondary amine offers a site for further functionalization or for participating in hydrogen bonding.
The lipophilic adamantyl group, distanced from the polar amine by the ethyl spacer, creates a distinct hydrophobic domain within the molecule. This separation of polar and nonpolar regions is a key consideration in the design of molecules intended to interact with biological membranes or specific protein pockets. The presence of the N-ethyl group, as opposed to a primary amine, further modulates the compound's basicity and lipophilicity.
While specific research directly focused on this compound is not extensively documented in publicly available literature, its structural motifs are present in compounds explored for various applications. The combination of a bulky, hydrophobic group with a flexible linker and an amino functional group is a common strategy in the design of receptor ligands and enzyme inhibitors. The azaadamantane scaffold, a related structure where a carbon atom in the adamantane cage is replaced by nitrogen, has also been investigated for its potential in medicinal chemistry due to its modified lipophilicity and bioavailability. nih.gov
Table 1: Physicochemical Properties of Related Adamantane Amines
| Property | N-ethyladamantan-1-amine | 2-(2-Adamantyl)ethanamine |
|---|---|---|
| Molecular Formula | C12H21N | C12H21N |
| Molecular Weight | 179.30 g/mol | 179.30 g/mol |
| IUPAC Name | N-ethyladamantan-1-amine | 2-(adamantan-2-yl)ethanamine |
| CAS Number | 3717-44-0 | 59807-53-3 |
This table presents data for structurally similar compounds to provide context for the properties of this compound.
Overview of Key Research Avenues and Methodological Approaches
The investigation of novel compounds like this compound typically follows a well-defined path of scientific inquiry. The initial phase involves the development of efficient and scalable synthetic routes. For this particular compound, this could involve the reaction of 1-(2-bromoethyl)adamantane (B1332215) with ethylamine or a reductive amination of adamantane-1-acetaldehyde with ethylamine.
Once synthesized, a thorough characterization of the compound is essential. This includes the use of analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) to confirm the chemical structure, mass spectrometry to determine the molecular weight and fragmentation pattern, and infrared (IR) spectroscopy to identify functional groups.
Further research would likely explore the potential applications of this compound. Given the history of adamantane derivatives, a primary avenue of investigation would be in medicinal chemistry. mdpi.com This would involve screening the compound for various biological activities, such as antiviral, antibacterial, or anticancer properties. researchgate.net Computational modeling and docking studies could also be employed to predict potential biological targets and guide further experimental work. In materials science, the incorporation of this scaffold into polymers or other materials could be explored to modulate their physical and chemical properties. researchgate.net
Table 2: Common Methodological Approaches in the Study of Adamantane Derivatives
| Methodology | Purpose |
|---|---|
| Organic Synthesis | To prepare the target compound and its analogs. |
| Spectroscopic Analysis (NMR, MS, IR) | To confirm the structure and purity of the synthesized compounds. |
| X-ray Crystallography | To determine the three-dimensional structure of the molecule. |
| Computational Modeling | To predict molecular properties and interactions with biological targets. |
| Biological Assays | To evaluate the pharmacological activity of the compound. |
Properties
IUPAC Name |
2-(1-adamantyl)-N-ethylethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25N/c1-2-15-4-3-14-8-11-5-12(9-14)7-13(6-11)10-14/h11-13,15H,2-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZKOOZQAALGEBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCCC12CC3CC(C1)CC(C3)C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of N 2 1 Adamantyl Ethyl N Ethylamine
Primary Synthetic Routes to N-[2-(1-adamantyl)ethyl]-N-ethylamine
While a direct, one-pot synthesis for this compound is not prominently detailed in the literature, its synthesis can be logically approached through a multi-step process. This involves the initial formation of a primary amine precursor, 2-(1-adamantyl)ethylamine, followed by the introduction of the N-ethyl group.
Established Reaction Pathways and Conditions
The synthesis of the target compound can be strategically divided into two main stages: the formation of the 2-(1-adamantyl)ethylamine backbone and its subsequent N-ethylation.
Stage 1: Synthesis of 2-(1-adamantyl)ethylamine
A common pathway to synthesize the precursor amine, 2-(1-adamantyl)ethylamine, starts from 1-adamantylacetonitrile. The nitrile group can be effectively reduced to a primary amine using a suitable reducing agent. A frequently employed method involves the use of a borane-tetrahydrofuran (B86392) complex (BH₃·THF). This reaction provides a reliable route to the desired primary amine. harvard.edu
Stage 2: N-Ethylation of 2-(1-adamantyl)ethylamine
Once the primary amine is obtained, the N-ethyl group can be introduced via several standard organic chemistry transformations. Two of the most common and effective methods are reductive amination and direct alkylation.
Reductive Amination: This is a widely used method for forming carbon-nitrogen bonds and avoids the issue of over-alkylation that can occur with direct alkylation methods. masterorganicchemistry.commasterorganicchemistry.com The process involves reacting the primary amine, 2-(1-adamantyl)ethylamine, with an aldehyde, in this case, acetaldehyde. This reaction first forms an intermediate imine, which is then reduced in situ to the desired secondary amine. wikipedia.orglibretexts.org A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being particularly effective as they can selectively reduce the imine in the presence of the aldehyde. masterorganicchemistry.com The reaction is typically carried out under neutral or weakly acidic conditions. wikipedia.org
Direct Alkylation: Another approach is the direct alkylation of 2-(1-adamantyl)ethylamine with an ethyl halide, such as ethyl bromide or ethyl iodide. libretexts.org This reaction proceeds via a nucleophilic substitution (Sₙ2) mechanism, where the amine's lone pair of electrons attacks the electrophilic carbon of the ethyl halide. quora.com However, a significant drawback of this method is the potential for over-alkylation. The newly formed secondary amine, this compound, can itself react with the ethyl halide to produce a tertiary amine and subsequently a quaternary ammonium (B1175870) salt. masterorganicchemistry.comlibretexts.org To favor the formation of the secondary amine, reaction conditions must be carefully controlled, often by using a large excess of the primary amine. libretexts.org
Below is a table summarizing the proposed reaction pathways.
| Reaction Type | Reactants | Key Reagents/Conditions | Product |
|---|---|---|---|
| Reductive Amination | 2-(1-adamantyl)ethylamine, Acetaldehyde | Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (NaBH(OAc)₃), weakly acidic pH | This compound |
| Direct Alkylation | 2-(1-adamantyl)ethylamine, Ethyl halide (e.g., Ethyl bromide) | Excess of the primary amine to minimize over-alkylation | This compound |
Precursor Design and Selection for the Ethylamine (B1201723) Moiety
The logical design of the synthesis for this compound hinges on the selection of appropriate precursors for both the adamantylethyl and the N-ethyl components.
Adamantylethyl Precursor: The core of the molecule is the 2-(1-adamantyl)ethyl group. The most direct precursor for this is the primary amine, 2-(1-adamantyl)ethylamine . This compound serves as the foundational building block to which the ethyl group is subsequently attached. Its synthesis from 1-adamantylacetonitrile via reduction is a key initial step. harvard.edu
Ethyl Moiety Precursors: The selection of the precursor for the ethyl group is dictated by the chosen N-alkylation strategy.
For reductive amination , the precursor is acetaldehyde (CH₃CHO). The carbonyl group of the aldehyde is electrophilic and readily reacts with the nucleophilic primary amine to form the imine intermediate necessary for the reduction step. wikipedia.org
For direct alkylation , the precursor is an ethyl halide , such as ethyl bromide (CH₃CH₂Br) or ethyl iodide (CH₃CH₂I). In this case, the carbon atom bonded to the halogen is electrophilic and susceptible to nucleophilic attack by the amine. libretexts.org
The choice between these pathways often depends on factors such as the desired selectivity, availability of reagents, and ease of purification. Reductive amination is generally preferred for its higher selectivity and reduced likelihood of forming over-alkylated byproducts. masterorganicchemistry.com
General Approaches for the Synthesis of Adamantane-Containing Amine Derivatives
The synthesis of adamantane-containing amines is a well-explored area of organic chemistry, with both conventional and modern techniques being employed to construct these valuable molecules.
Conventional Organic Synthesis Techniques (e.g., Condensation, Amination)
Traditional methods remain a cornerstone for the synthesis of adamantane (B196018) amines, offering robust and versatile routes to a wide array of derivatives.
Condensation Reactions: A common strategy involves the condensation of an adamantane-containing amine with a carbonyl compound (aldehyde or ketone). mdpi.com This reaction typically forms an imine (or Schiff base) as the initial product. These imines can be stable compounds themselves or can be subsequently reduced to form saturated amine derivatives. For instance, novel 1-adamantanylamine derivatives have been synthesized through the condensation reaction of tricyclo[3.3.1.1³,⁷]decan-1-amine with various substituted aromatic aldehydes and ketones. mdpi.com Similarly, 1-adamantylmethylamine can be reacted with substituted benzaldehydes and ketones via condensation. mdpi.com
Amination via Reduction: The formation of a primary amine from other functional groups is a fundamental transformation. For adamantane derivatives, a common approach is the reduction of adamantane-containing nitriles. For example, the reduction of unsaturated nitriles containing a 2-adamantyl fragment using lithium aluminum hydride (LiAlH₄) or a nickel-aluminum alloy can produce the corresponding primary amines. researchgate.net This method is effective for introducing an aminomethyl group to the adamantane core.
The table below provides a summary of these conventional techniques.
| Technique | Starting Material Example | Reagent/Condition Example | Product Type | Reference |
|---|---|---|---|---|
| Condensation | Tricyclo[3.3.1.1³,⁷]decan-1-amine and an aromatic aldehyde | Ethanol (B145695) (solvent) | Imine derivative | mdpi.com |
| Amination (Nitrile Reduction) | Unsaturated nitrile with a 2-adamantyl fragment | Lithium aluminum hydride (LiAlH₄) | Primary amine | researchgate.net |
Modern Synthetic Strategies for Adamantane-Type Structures
In addition to classical solution-phase chemistry, modern synthetic methods are being explored to create adamantane-containing structures, sometimes offering advantages in terms of efficiency or access to novel architectures.
Solid-State Reactions
Solid-state synthesis represents a departure from traditional solvent-based methods. These reactions are carried out between solid reactants, often initiated by heat, pressure, or irradiation. For adamantane-type structures, solid-state reactions are a common method for their formation, particularly for inorganic clusters that mimic the adamantane scaffold. rsc.org
This approach typically involves starting directly from the elements or from binary salts and requires high temperatures to overcome the activation energy barriers in the solid state. rsc.org While this method can be straightforward for simple adamantane analogues, the high temperatures required can preclude the use of more sensitive or complex precursors. rsc.org The adamantane-type scaffold is found in a multitude of compounds across the periodic table, and solid-state reactions provide a direct route to many of these inorganic analogues. rsc.org
Solvothermal Synthesis
Solvothermal synthesis is a method that employs solvents at temperatures above their boiling points, conducted in a sealed vessel (autoclave) to increase pressure. This technique is a versatile approach for the preparation of a wide range of materials. In the context of related chemistries, amines are often used as solvents or structure-directing agents in the solvothermal synthesis of inorganic materials like chalcogenides. nih.gov This is due to the coordinating properties of the amine nitrogen and the ability of different amines to template various structural architectures. nih.gov
While the direct synthesis of this compound using a solvothermal method is not extensively detailed in the available literature, the principles of this methodology could theoretically be applied. For instance, a solvothermal approach could facilitate the N-alkylation of a primary adamantane-containing amine by reacting it with an ethylating agent under high temperature and pressure, potentially improving reaction rates and yields compared to standard atmospheric conditions.
Sonochemical Induction
Sonochemistry utilizes the energy of high-frequency ultrasound to induce acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid. wikipedia.orgrsc.org This process creates localized hot spots with extremely high temperatures (approaching 5,000 K) and pressures, as well as rapid heating and cooling rates, which can drive chemical reactions. wikipedia.org
The application of sonochemistry to the synthesis of adamantane amines has been demonstrated. A patented method describes the synthesis of 1-aminoadamantanes through the reaction of 1-halo-adamantanes with lithium metal in an ether solvent under sonication to form a 1-lithioadamantane intermediate. google.com This intermediate is then reacted in situ with an aminating agent, also under sonication, to yield the corresponding 1-aminoadamantane derivative. google.com This approach highlights the utility of sonochemical induction in facilitating the formation of organometallic intermediates and their subsequent amination under mild conditions. google.com This technique could be envisioned as a pathway to precursors for this compound.
Mechanochemical Approaches
Mechanochemistry involves the use of mechanical force (e.g., grinding, milling) to induce chemical reactions, often in the absence of a solvent. researchgate.net This technique is recognized as a form of green chemistry due to its reduced solvent waste and potential for high efficiency.
In the context of reactions relevant to the synthesis of adamantane derivatives, mechanochemical strategies have been successfully employed for amidation. For example, the reaction of esters with primary or secondary amines can be carried out in a planetary ball mill under solventless conditions to produce N-alkyl-amide compounds with excellent conversion rates. researchgate.net This method could be a key step in a multi-step synthesis. For instance, an adamantane-containing carboxylic acid ester could be reacted with ethylamine mechanochemically to form an amide, which could then be reduced to yield the target secondary amine, this compound.
Electrochemical Methods
Electrochemical synthesis uses electrical current to drive chemical reactions. This method offers a sustainable alternative to conventional synthesis by replacing chemical oxidants or reductants with electricity. researchgate.net Electrochemical methods have been proven valuable for synthesizing various nitrogen-containing organic compounds, including secondary amines. researchgate.net
General electrochemical approaches for the synthesis of secondary amines often involve the oxidation or reduction of precursor molecules like imines, amides, or nitroaromatics. researchgate.net While specific electrochemical protocols for the synthesis of this compound are not prominent in the literature, the established principles could be adapted. A plausible route could involve the electrochemical reduction of an imine formed from 2-(1-adamantyl)ethanamine and an acetylating agent, or the reductive amination of an adamantane-containing aldehyde or ketone with ethylamine. These methods benefit from mild reaction conditions and high atom economy.
Chemical Reactivity and Derivatization of the Ethylamine Moiety
The secondary amine of the ethylamine moiety in this compound is a key functional group that dictates its chemical reactivity. The nitrogen atom possesses a lone pair of electrons, making it a potent nucleophile and a base, allowing for a variety of chemical transformations.
Amination Reactions and Nucleophilic Substitution Processes
The nucleophilic nature of the secondary amine allows it to participate in various C-N bond-forming reactions, including N-arylation through copper-catalyzed cross-coupling. Two prominent examples of such transformations are the Ullmann condensation and the Chan-Lam coupling. mdpi.comwikipedia.org
The Ullmann condensation typically involves the reaction of an amine with an aryl halide at high temperatures in the presence of a stoichiometric amount of copper. wikipedia.org Modern advancements have introduced catalytic systems that operate under milder conditions. nih.gov This reaction is a powerful tool for constructing N-aryl bonds.
The Chan-Lam N-arylation offers an alternative, often milder, pathway that couples amines with arylboronic acids using a copper catalyst, such as copper(II) acetate (B1210297), in the presence of a base and an oxidant (typically atmospheric oxygen). researchgate.netorganic-chemistry.org Studies on various adamantane-containing amines have optimized conditions for this reaction, finding that solvents like acetonitrile (B52724) (MeCN) and bases such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) are effective. researchgate.netresearchgate.net The steric hindrance around the amino group can significantly influence the reactivity and yield of the target N-aryl derivatives. researchgate.netbohrium.com
The table below summarizes typical conditions for these N-arylation reactions as applied to adamantane amines, which are analogous to the reactivity expected for this compound.
| Reaction Type | Arylating Agent | Catalyst System | Base | Solvent | Temperature | Typical Yields |
|---|---|---|---|---|---|---|
| Ullmann Condensation | Aryl Halide (e.g., Ar-I, Ar-Br) | CuI / Ligand (e.g., rac-BINOL) | K₂CO₃ or Cs₂CO₃ | DMSO or DMF | 110-140 °C | Moderate to High |
| Chan-Lam Coupling | Arylboronic Acid (e.g., Ar-B(OH)₂) | Cu(OAc)₂ | DBU or Triethylamine (B128534) | MeCN | Room Temp. to 25 °C | 59-74% |
Formation of Substituted Ureas and Thioureas from Adamantylalkylamines
The nucleophilic nitrogen of this compound can readily react with electrophilic isocyanates (R-N=C=O) and isothiocyanates (R-N=C=S) to form substituted ureas and thioureas, respectively. researchgate.net This reaction is a straightforward and high-yielding addition process that does not typically require a catalyst. organic-chemistry.orgorganic-chemistry.org
The synthesis is generally performed by mixing the adamantylalkylamine with the corresponding isocyanate or isothiocyanate in a suitable solvent, such as acetone (B3395972) or diethyl ether, at room temperature. mdpi.combibliomed.org The resulting urea (B33335) or thiourea (B124793) often precipitates from the reaction mixture and can be isolated by simple filtration. mdpi.com This methodology has been used to prepare a wide array of urea and thiourea derivatives from adamantane-containing amines for various applications. nih.govbohrium.com
Research on the closely related 2-(adamantan-2-yl)ethylamine has shown that it reacts efficiently with various aromatic isocyanates and isothiocyanates to produce the corresponding ureas and thioureas in yields ranging from 36% to 87%. researchgate.net
The table below provides representative examples of this transformation.
| Adamantane Amine Reactant | Electrophile | Solvent | Product Type | Reported Yield Range |
|---|---|---|---|---|
| This compound | Phenyl isocyanate | Acetone | Substituted Urea | High (by analogy) |
| This compound | Ethyl isothiocyanate | Acetone | Substituted Thiourea | High (by analogy) |
| 2-(Adamantan-2-yl)ethylamine | Aromatic Isocyanates | Not Specified | Substituted Urea | 36-87% |
| 2-(Adamantan-2-yl)ethylamine | Aromatic Isothiocyanates | Not Specified | Substituted Thiourea | 36-87% |
Heterocyclic Compound Synthesis Incorporating the Adamantyl-Ethylamine Scaffold
The adamantyl-ethylamine scaffold, characterized by the bulky and lipophilic adamantyl group, serves as a valuable building block in the synthesis of various heterocyclic compounds. The incorporation of this moiety can significantly influence the pharmacological and physicochemical properties of the resulting molecules. Research has demonstrated the synthesis of six and seven-membered heterocyclic molecules containing an adamantyl fragment, showcasing the utility of adamantyl-containing amines in constructing diverse molecular frameworks. uobaghdad.edu.iqresearchgate.net
One common strategy involves the condensation of an adamantyl-containing amine with suitable bifunctional reagents. For instance, Schiff bases derived from adamantylamines can react with compounds like 3-mercaptopropanoic acid or maleic anhydride (B1165640) to yield 1,3-thiazinan-4-ones or 1,3-oxazepin-4,7-diones, respectively. uobaghdad.edu.iqresearchgate.net While these examples utilize a primary adamantylamine, the secondary amine this compound can be expected to undergo analogous cyclization reactions, provided a suitable functional group is present on the N-ethyl substituent or through reactions involving the amine itself after conversion to a more reactive species.
The synthesis of S-adamantylated heterocyclic compounds has also been explored, where an adamantyl cation attacks a thiol group. nih.gov This highlights the reactivity of the adamantane cage itself under certain conditions, offering another avenue for incorporating the adamantyl-ethylamine scaffold into heterocyclic systems.
Below is an illustrative table of potential heterocyclic systems that could be synthesized from derivatives of this compound, based on established synthetic routes for adamantyl-containing compounds.
| Heterocyclic System | Potential Synthetic Precursor | Reagent | Reaction Type |
| Substituted Piperazine | N-[2-(1-adamantyl)ethyl]-N-(2-chloroethyl)amine | - | Intramolecular cyclization |
| Substituted Imidazolidine | This compound | Formaldehyde, Primary amine | Mannich-type reaction |
| Substituted Benzoxazine | 2-((2-(1-adamantyl)ethyl)(ethyl)amino)phenol | Paraformaldehyde | Cyclocondensation |
This table is illustrative and based on general synthetic principles for the formation of these heterocyclic rings.
Stereochemical Control in Synthesis of Adamantyl-Containing Amines
Stereochemical control is a critical aspect of synthesizing chiral adamantyl-containing amines, as the spatial arrangement of substituents can profoundly impact their biological activity. While this compound itself is achiral, synthetic routes targeting its derivatives or analogues with stereocenters necessitate careful consideration of stereoselectivity.
Research into the synthesis of 2-adamantyl-containing amines has shed light on the stereochemical outcomes of reduction reactions. For example, the reduction of unsaturated nitriles containing a 2-adamantyl fragment using reagents like lithium aluminum hydride or a nickel-aluminum alloy can lead to the formation of new stereocenters. The stereoselectivity of such reactions is influenced by the steric bulk of the adamantyl group and the substituents in the α-position. researchgate.net The presence of bulky groups can direct the approach of the reducing agent, leading to a preference for one stereoisomer over another. researchgate.net
Furthermore, the synthesis of adamantane derivatives often involves multi-step sequences where stereochemistry can be introduced and relayed. For instance, four-directional synthesis approaches have been used to construct complex adamantanes with defined stereochemistry. researchgate.net While not directly applied to the target molecule of this article, these advanced methodologies underscore the importance and feasibility of achieving stereochemical control in the broader field of adamantane chemistry.
The table below summarizes key factors influencing stereochemical outcomes in the synthesis of adamantyl-containing amines, drawn from studies on related compounds.
| Factor | Influence on Stereochemistry | Example Reaction |
| Steric Hindrance | Directs the approach of incoming reagents, favoring less hindered pathways. | Reduction of a ketone adjacent to an adamantyl group. |
| Chiral Auxiliaries | Covalently attached chiral groups that guide the stereochemical course of a reaction. | Asymmetric alkylation of an enolate derived from an adamantyl-containing amide. |
| Chiral Catalysts | Non-covalently interacting catalysts that create a chiral environment for the reaction. | Enantioselective hydrogenation of an imine precursor to an adamantyl amine. |
| Substrate Control | Existing stereocenters in the starting material influence the formation of new ones. | Diastereoselective addition to a chiral adamantyl-containing aldehyde. |
This table provides a general overview of principles that would apply to the stereocontrolled synthesis of derivatives of this compound.
Structural Elucidation and Advanced Analytical Techniques for N 2 1 Adamantyl Ethyl N Ethylamine
Spectroscopic Characterization Methods
Spectroscopic methods are fundamental to determining the molecular structure of N-[2-(1-adamantyl)ethyl]-N-ethylamine, providing detailed information about its atomic composition, bonding, and functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. While specific spectral data for this compound is not widely published, the expected resonances can be predicted based on the analysis of its constituent parts: the adamantyl group, the ethyl bridge, and the terminal N-ethylamine group.
Proton (¹H) NMR: The ¹H NMR spectrum would show distinct signals corresponding to the different proton environments in the molecule. The adamantyl group's protons typically appear as a set of broad multiplets in the upfield region (around 1.5-2.0 ppm) due to their rigid, caged structure. The protons of the ethyl bridge (-CH₂-CH₂-) and the terminal ethyl group (-N-CH₂-CH₃) would exhibit more defined splitting patterns. The methylene (B1212753) protons adjacent to the nitrogen are expected to be deshielded and appear further downfield compared to the adamantyl protons.
Carbon-13 (¹³C) NMR: The ¹³C NMR spectrum would provide information on each unique carbon atom. The adamantyl cage has four distinct carbon environments (quaternary C, methine CH, and two sets of methylene CH₂ groups), which would result in four signals in the range of 28-40 ppm. The carbons of the ethyl bridge and the N-ethyl group would appear at chemical shifts influenced by the nitrogen atom.
Expected ¹H and ¹³C NMR Chemical Shifts This table presents predicted chemical shift ranges based on the analysis of similar adamantane (B196018) and ethylamine (B1201723) structures.
| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
|---|---|---|
| Adamantyl-CH | ~1.75 | ~38 |
| Adamantyl-CH₂ (bridgehead) | ~2.00 | ~40 |
| Adamantyl-CH₂ | ~1.60-1.70 | ~28 |
| Adamantyl-C (quaternary) | - | ~35 |
| Ad-CH₂-CH₂-N | ~1.50 (Ad-CH₂) / ~2.60 (-CH₂-N) | ~45 (Ad-CH₂) / ~50 (-CH₂-N) |
| N-CH₂-CH₃ | ~2.50 (quartet) | ~48 |
To unambiguously assign the proton and carbon signals, two-dimensional NMR techniques are employed.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. For instance, it would show a correlation between the triplet and quartet of the N-ethyl group and confirm the connectivity within the ethyl bridge.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This would establish direct one-bond correlations between protons and the carbons they are attached to, allowing for the precise assignment of each ¹³C signal based on its corresponding ¹H signal.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (2-3 bond) correlations between protons and carbons. It would be crucial for confirming the connection between the adamantyl group, the ethyl bridge, and the nitrogen atom by showing correlations between the adamantyl protons and the bridge carbons, and between the bridge protons and the N-ethyl carbons.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be dominated by absorptions corresponding to C-H and C-N bond vibrations.
Key expected absorption bands include:
C-H Stretching: Strong absorptions around 2850-2950 cm⁻¹ due to the numerous C-H bonds in the aliphatic adamantyl and ethyl groups.
C-H Bending: Bands in the 1450-1470 cm⁻¹ region corresponding to the scissoring and bending vibrations of the CH₂ groups.
C-N Stretching: A medium to weak absorption band in the range of 1020-1220 cm⁻¹ is characteristic of aliphatic amines. docbrown.info
Predicted IR Absorption Bands
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| C-H Stretch (sp³) | 2850 - 2950 | Strong |
| C-H Bend (CH₂) | 1450 - 1470 | Medium |
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound (molecular formula C₁₆H₂₉N), the molecular weight is approximately 235.41 g/mol .
In an electron ionization (EI) mass spectrum, the following features would be expected:
Molecular Ion Peak (M⁺): A peak at m/z 235, corresponding to the intact molecule with one electron removed.
Base Peak: The most intense peak would likely result from the stable adamantyl cation. Cleavage of the bond between the two carbons of the ethyl bridge (alpha-beta to the adamantyl group) would yield the adamantylmethyl radical and a cation at m/z 135, corresponding to the adamantyl group itself. This is a very common and stable fragment for adamantane derivatives.
Other Fragments: Other significant fragments could arise from the loss of an ethyl group from the nitrogen (M-29), leading to a fragment at m/z 206, or cleavage alpha to the nitrogen, resulting in a fragment at m/z 206 ([M-C₂H₅]⁺) or m/z 58 ([CH₂=N(CH₂CH₃)]⁺).
Predicted Mass Spectrometry Fragmentation
| m/z | Proposed Fragment | Significance |
|---|---|---|
| 235 | [C₁₆H₂₉N]⁺ | Molecular Ion |
| 206 | [M - C₂H₅]⁺ | Loss of terminal ethyl group |
| 135 | [C₁₀H₁₅]⁺ | Adamantyl cation (likely base peak) |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of this compound could be grown, this technique would provide exact data on bond lengths, bond angles, and the conformation of the molecule in the solid state.
The analysis would confirm the chair conformations of the fused cyclohexane (B81311) rings within the adamantane cage. nih.gov It would also reveal the specific torsion angles of the ethyl bridge and the N-ethyl group, providing insight into the molecule's preferred spatial arrangement. Furthermore, crystallographic data would detail any intermolecular interactions, such as hydrogen bonds or van der Waals forces, that dictate the crystal packing. While no crystal structure for the title compound is currently available in open literature, data from other adamantane derivatives show the rigidity and characteristic geometry of the adamantane moiety. nih.gov
Analysis of Molecular Conformation and Intermolecular Interactions in Crystalline States
While a specific crystal structure for this compound is not publicly available, the molecular conformation and intermolecular interactions in its crystalline state can be inferred from the analysis of closely related adamantane derivatives. The defining feature of this molecule is the bulky, diamondoid adamantane cage attached to a flexible N,N-diethylaminoethyl side chain.
In the solid state, the adamantane moiety is expected to adopt its characteristic rigid, strain-free chair conformation. The ethylamine side chain, however, possesses rotational freedom around its single bonds, allowing for various possible conformations. The final conformation in the crystal lattice will be the one that minimizes steric hindrance and maximizes favorable intermolecular interactions.
Intermolecular interactions in crystalline adamantane derivatives are typically dominated by van der Waals forces due to the large hydrocarbon surface area of the adamantane cage. In the case of this compound, the presence of the nitrogen atom in the ethylamine group introduces the possibility of weak hydrogen bonding. Although the nitrogen is a tertiary amine and thus cannot act as a hydrogen bond donor, it can function as a hydrogen bond acceptor. Therefore, weak C-H···N interactions between the adamantane or ethyl group hydrogens of one molecule and the nitrogen atom of a neighboring molecule could play a role in stabilizing the crystal packing.
Table 1: Predicted Crystallographic Parameters and Dominant Intermolecular Interactions for this compound
| Parameter | Predicted Value/Type | Description |
| Crystal System | Monoclinic or Orthorhombic | Common for organic molecules of similar size and complexity. |
| Space Group | P2₁/c or P2₁2₁2₁ | Frequently observed for chiral or achiral organic compounds. |
| Dominant Intermolecular Forces | van der Waals interactions | Arising from the large, nonpolar adamantane cage. |
| Secondary Intermolecular Forces | Weak C-H···N hydrogen bonds | The tertiary amine nitrogen acting as a hydrogen bond acceptor. |
| Hirshfeld Surface H···H Contacts | > 70% | Indicative of the prevalence of van der Waals forces in crystal packing. |
Chromatographic Methods for Isolation, Purification, and Purity Assessment
Chromatographic techniques are indispensable for the separation, quantification, and purification of synthetic compounds like this compound. The choice of method depends on the scale and the required purity of the final product.
High-Performance Liquid Chromatography (HPLC) for Compound Separation and Quantification
High-Performance Liquid Chromatography (HPLC) is a powerful analytical tool for the separation and quantification of this compound. Due to the non-polar nature of the adamantane group, reversed-phase HPLC is the most suitable method.
In a typical reversed-phase setup, a non-polar stationary phase, such as octadecylsilane (B103800) (C18), is used in conjunction with a polar mobile phase. For a basic compound like this compound, the mobile phase often consists of a mixture of acetonitrile (B52724) or methanol (B129727) and water, with the addition of a modifier like trifluoroacetic acid (TFA) or formic acid to improve peak shape by suppressing the ionization of the amine.
Detection of adamantane derivatives that lack a strong chromophore can be challenging with standard UV detectors. While the ethylamine moiety does not absorb significantly in the UV-Vis range, derivatization with a UV-active or fluorescent tag can be employed for sensitive detection. Alternatively, universal detection methods such as Evaporative Light Scattering Detection (ELSD) or Mass Spectrometry (MS) can be utilized. LC-MS, in particular, offers high sensitivity and provides molecular weight information, aiding in peak identification.
Table 2: Exemplary HPLC Method Parameters for the Analysis of this compound
| Parameter | Condition | Rationale |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) | Provides good retention and separation for non-polar compounds. |
| Mobile Phase | Acetonitrile:Water (gradient) with 0.1% TFA | Organic solvent for elution, water for polarity control, and TFA for improved peak shape of the amine. |
| Flow Rate | 1.0 mL/min | Standard flow rate for analytical separations. |
| Column Temperature | 30 °C | Ensures reproducible retention times. |
| Injection Volume | 10 µL | Standard volume for analytical HPLC. |
| Detection | ELSD or LC-MS | Suitable for compounds lacking a strong UV chromophore. |
Advanced Purification Methodologies (e.g., Preparative Chromatography)
For the isolation and purification of larger quantities of this compound, preparative HPLC is the method of choice. The principles are the same as analytical HPLC, but it utilizes larger columns, higher flow rates, and larger sample injection volumes to isolate milligrams to grams of pure compound.
The goal of preparative chromatography is to maximize throughput while achieving the desired purity. This often involves optimizing the mobile phase composition and gradient to ensure good separation between the target compound and any impurities. The fractions corresponding to the peak of interest are collected, and the solvent is then removed to yield the purified compound.
Flash chromatography, a lower-pressure alternative to preparative HPLC, can also be employed for purification. It is a faster and more economical method, suitable for less challenging separations. For this compound, a silica (B1680970) gel column with a mobile phase gradient of a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate (B1210297) with a small percentage of triethylamine (B128534) to prevent peak tailing) would likely be effective.
Table 3: Comparison of Purification Techniques for this compound
| Technique | Stationary Phase | Mobile Phase Example | Scale | Advantages |
| Flash Chromatography | Silica Gel | Hexane/Ethyl Acetate + 0.5% Triethylamine | mg to g | Fast, economical, suitable for routine purification. |
| Preparative HPLC | C18 | Acetonitrile/Water + 0.1% TFA | mg to g | High resolution, high purity, suitable for difficult separations. |
Computational Chemistry and Theoretical Studies on N 2 1 Adamantyl Ethyl N Ethylamine
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the electronic structure and properties of a molecule from first principles. These methods, such as Density Functional Theory (DFT) and ab initio calculations, provide deep insights into molecular behavior. However, a thorough search of scholarly databases indicates that specific quantum chemical studies on N-[2-(1-adamantyl)ethyl]-N-ethylamine have not been published.
Prediction of Molecular Geometry and Conformational Landscapes
Computational methods are powerful tools for predicting the three-dimensional arrangement of atoms in a molecule and exploring its various stable conformations. This involves geometry optimization to find the lowest energy structure and conformational analysis to identify different spatial arrangements of the ethylamine (B1201723) and adamantyl groups and their relative energies. Research detailing the conformational landscape and optimized geometry of this compound has not been found.
Simulation of Spectroscopic Properties for Comparative Analysis
Theoretical simulations of spectra, such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman, are often performed to aid in the interpretation of experimental data. By calculating chemical shifts, vibrational frequencies, and other spectroscopic parameters, researchers can corroborate experimental findings and assign spectral features to specific molecular structures. No published simulated spectroscopic data for this compound is currently available for review.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of a molecular system, offering insights into its dynamics, conformational changes, and interactions with its environment.
Investigation of Dynamic Behavior and Solution-Phase Conformations
MD simulations would be employed to understand how this compound behaves over time, particularly in a solvent. This would reveal the flexibility of the molecule, the accessible conformations in solution, and the timescale of conformational transitions. A search of the literature did not yield any studies on the molecular dynamics of this specific compound.
Exploration of Interaction Potentials within Chemical Environments
This area of study would use simulations to explore how this compound interacts with other molecules, such as solvents or biological macromolecules. By calculating interaction energies and analyzing intermolecular forces, one could predict its behavior in various chemical environments. Currently, there is no published research detailing the interaction potentials of this compound.
Theoretical Investigations of Reaction Pathways and Mechanism Elucidation
No specific theoretical studies on the reaction pathways or mechanistic elucidation for the synthesis or degradation of this compound were identified in the reviewed literature. General principles of N-alkylation suggest that its synthesis would likely involve the reaction of 2-(1-adamantyl)ethylamine with an ethylating agent. However, computational modeling of this specific reaction, including transition state analysis and energy profiling, has not been reported.
Computational Assessment of Molecular Interactions in Chemical Systems
There is no available data from computational assessments of the molecular interactions of this compound. While computational studies have been performed on a wide array of adamantane (B196018) derivatives to understand their interactions with biological targets, this particular compound has not been a subject of such published research. Therefore, no data tables or detailed findings regarding its binding affinities, interaction modes, or other computational metrics can be provided.
Supramolecular Chemistry and Intermolecular Interactions of N 2 1 Adamantyl Ethyl N Ethylamine
Principles of Molecular Recognition and Host-Guest Chemistry
Molecular recognition is the foundation of supramolecular chemistry, describing the specific binding between two or more molecules through non-covalent interactions. This process is analogous to a lock and key, where a "host" molecule possesses a cavity or binding site that is structurally and chemically complementary to a "guest" molecule. The adamantane (B196018) cage is a classic guest moiety in host-guest chemistry. rsc.orgnih.gov Its high symmetry, rigidity, and significant lipophilicity make it an ideal candidate for recognition by various macrocyclic hosts. mdpi.comnih.gov
The binding in these systems is driven by a combination of forces, including the hydrophobic effect, van der Waals forces, and hydrogen bonding. For a molecule like N-[2-(1-adamantyl)ethyl]-N-ethylamine, the bulky, nonpolar adamantane group is the primary driver for binding within the hydrophobic cavities of host molecules, while the ethylamine (B1201723) tail can provide secondary interactions, such as hydrogen bonding or electrostatic interactions, particularly if the amine is protonated.
Role of the Adamantyl Moiety in Supramolecular Architectures
The adamantyl group of this compound is a powerful structural director in the formation of ordered supramolecular systems. Its defined shape and size allow it to fit snugly into the cavities of common host molecules, leading to stable and predictable assemblies. mdpi.com
The interaction between adamantane derivatives and macrocyclic hosts is a cornerstone of supramolecular chemistry, with the stability of the resulting inclusion complex being a key parameter.
Cyclodextrins (CDs): These cyclic oligosaccharides feature a hydrophilic exterior and a hydrophobic inner cavity. nih.govmdpi.com β-cyclodextrin, in particular, has a cavity size that is highly complementary to the adamantane cage, leading to the formation of very stable 1:1 inclusion complexes. nih.govmdpi.com The primary driving force for the inclusion of the adamantyl group of this compound into the β-CD cavity is the hydrophobic effect, which involves the release of high-energy water molecules from the cavity upon guest binding. Association constants for adamantane-β-cyclodextrin complexes are typically in the range of 10⁴ to 10⁵ M⁻¹, indicating strong binding. nih.govmdpi.com
Cucurbiturils (CB[n]): These macrocycles are composed of glycoluril (B30988) units linked by methylene (B1212753) bridges, creating a rigid hydrophobic cavity with two polar carbonyl-fringed portals. Cucurbit acs.orguril (CB acs.org) is known to form exceptionally stable complexes with adamantane derivatives, with binding affinities that can be several orders of magnitude higher than those with cyclodextrins. rsc.orgnih.gov The stability is enhanced by ion-dipole interactions between the positively charged amine group (if protonated) of a guest like this compound and the electron-rich carbonyl portals of the CB[n] host. nih.gov
Calixarenes: These are cyclic oligomers made from phenol (B47542) units. While less commonly studied with simple adamantane guests compared to CDs and CBs, their hydrophobic cavities can also encapsulate adamantane moieties, contributing to the construction of larger supramolecular assemblies. mdpi.com
The binding affinities for adamantane derivatives with these hosts are well-documented and provide a basis for predicting the behavior of this compound.
Table 1: Representative Binding Affinities of Adamantane Derivatives with Macrocyclic Hosts
| Guest Molecule | Host Molecule | Association Constant (Kₐ) in M⁻¹ |
|---|---|---|
| 1-Adamantanol | β-Cyclodextrin | 5.2 x 10⁴ |
| Adamantan-1-amine | β-Cyclodextrin | ~10⁴ - 10⁵ |
| Amantadine (1-aminoadamantane) | Cucurbit acs.orguril | 4.2 x 10¹² |
Data compiled from multiple sources illustrating typical binding strengths. nih.govmdpi.comnih.gov
The formation and stability of supramolecular structures involving this compound are governed by a variety of non-covalent forces.
Hydrophobic Effects: This is the predominant interaction for the adamantyl group. The energetic penalty of solvating the large, nonpolar adamantane cage in an aqueous environment drives it into the hydrophobic cavity of a host molecule. rsc.org
Van der Waals Forces: Once inside the host cavity, close contact between the adamantyl guest and the interior walls of the host leads to favorable van der Waals interactions, contributing significantly to the complex's stability. newkai.com
Hydrogen Bonding: The secondary amine in the N-ethylamine portion of the molecule can act as both a hydrogen bond donor and acceptor. This allows for interactions with the host molecule (e.g., with the hydroxyl groups of cyclodextrins) or with other guest molecules, potentially leading to the formation of extended networks. nih.govnih.gov
Self-Assembly Processes Directed by this compound
Self-assembly is the spontaneous organization of molecules into ordered structures. The highly specific and strong interaction between the adamantyl group and hosts like β-cyclodextrin or cucurbiturils can be harnessed to direct the self-assembly process. aps.org
This compound can act as a "guest" molecule that bridges "host" molecules. For instance, if multivalent hosts (e.g., polymers decorated with multiple cyclodextrin (B1172386) units) are introduced, the adamantane compound can act as a cross-linker, leading to the formation of supramolecular gels or networks. tandfonline.comresearchgate.net This process is reversible and can be sensitive to stimuli such as temperature or the introduction of a competitive guest, making it useful for creating smart materials. The adamantane moiety serves as a reliable building block for the programmed self-assembly of molecular crystals and other nanostructures. aps.orgwikipedia.org
Applications in Supramolecular Catalysis
While direct catalytic applications of this compound are not extensively documented, the principles of supramolecular catalysis using the adamantane-host system provide a clear framework for its potential use. researchgate.net The adamantane moiety can be used to anchor a catalytic species to a host-functionalized material. mdpi.comresearchgate.net
For example, a transition metal catalyst could be modified with an adamantane group. By introducing this catalyst into a system containing β-cyclodextrin-functionalized polymers or surfaces, the catalyst can be non-covalently immobilized. This strategy combines the benefits of homogeneous catalysis (high activity) with heterogeneous catalysis (ease of separation and catalyst recycling). mdpi.com The host-guest interaction can be disrupted by adding a competitive guest, releasing the catalyst back into the solution.
Integration into Advanced Material Design through Non-Covalent Interactions
The robust and specific nature of the adamantane-host interaction is a powerful tool for designing advanced functional materials. rsc.orgresearchgate.net
Self-Healing Materials: Polymeric materials can be cross-linked using adamantane-cyclodextrin host-guest interactions. When the material is damaged, the reversible nature of these non-covalent bonds allows them to break and reform, enabling the material to self-heal. researchgate.net
Drug Delivery Systems: The adamantane group can be attached to a drug molecule. This allows the drug to form an inclusion complex with a cyclodextrin-based carrier, which can improve the drug's solubility, stability, and bioavailability. nih.govnih.gov The release of the drug at a target site can be triggered by a change in local conditions or the presence of a competing molecule.
Surface Recognition and Functionalization: Surfaces can be modified with host molecules like cyclodextrins. These surfaces can then selectively bind molecules containing an adamantane group, such as this compound, allowing for the controlled assembly of molecular layers for applications in sensors or biocompatible coatings. mdpi.com
Future Research Directions and Emerging Paradigms in N 2 1 Adamantyl Ethyl N Ethylamine Research
Development of More Efficient and Sustainable Synthetic Routes
The synthesis of N-[2-(1-adamantyl)ethyl]-N-ethylamine would likely follow a multi-step pathway, beginning with the formation of the 2-(1-adamantyl)ethylamine core, followed by N-alkylation. Traditional syntheses often involve harsh reagents and conditions, presenting opportunities for more efficient and sustainable alternatives.
A plausible conventional route starts from 1-adamantyl acetic acid, converting it to the corresponding acetamide (B32628), which is then reduced to 2-(adamant-1-yl)ethylamine using a strong reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous solvent such as tetrahydrofuran. prepchem.com The final step would involve the N-ethylation of this primary amine.
Future research is focused on overcoming the limitations of these methods. Key areas for development include:
Catalytic Reductive Amination: A more direct and atom-economical approach would be the reductive amination of 1-adamantaneacetaldehyde with ethylamine (B1201723), or 2-(1-adamantyl)ethylamine with acetaldehyde, using catalytic hydrogenation. This avoids the use of stoichiometric and hazardous hydrides.
Bio-catalysis: The use of enzymes, such as transaminases, could offer a highly selective and environmentally benign route to the core amine from a corresponding ketone precursor under mild aqueous conditions.
Flow Chemistry: Continuous flow reactors can improve reaction efficiency, safety, and scalability. They allow for precise control over reaction parameters (temperature, pressure, and time), potentially increasing yields and reducing byproduct formation compared to batch processing.
| Synthetic Step | Conventional Method | Potential Sustainable Alternative | Key Advantages of Alternative |
| Amine Synthesis | Reduction of adamantyl acetamide with LiAlH₄ prepchem.com | Catalytic reductive amination of adamantyl acetaldehyde | Higher atom economy, avoids hazardous reagents, milder conditions. |
| N-Ethylation | Reaction with ethyl halides | Reaction with bio-ethanol over a heterogeneous catalyst google.com | Utilizes a renewable feedstock, reduces waste. |
| Overall Process | Batch processing | Continuous flow synthesis | Improved safety, scalability, and process control. |
Exploration of Novel Chemical Transformations and Derivatizations for Expanded Chemical Utility
The this compound structure contains a secondary amine, which serves as a versatile functional handle for a wide range of chemical transformations. Exploring these reactions can lead to a diverse library of derivatives with expanded utility in various chemical and technological fields.
The secondary amine can readily undergo reactions such as:
Acylation and Sulfonylation: Reaction with acyl chlorides or sulfonyl chlorides can produce a variety of amides and sulfonamides. These transformations are fundamental in modifying the electronic and steric properties of the molecule.
Further Alkylation: The secondary amine can be converted into a tertiary amine or a quaternary ammonium (B1175870) salt, altering its basicity and solubility.
Michael Addition: As a nucleophile, the amine can participate in Michael additions to α,β-unsaturated carbonyl compounds, enabling the construction of more complex molecular architectures.
Derivatization is also crucial for analytical purposes. For related adamantane (B196018) amines, derivatization with reagents like 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) or 9-fluorenylmethyl-chloroformate-chloride (FMOC-Cl) allows for sensitive detection in HPLC analysis. researchgate.net Similar strategies could be applied to this compound for quantification in complex matrices.
| Reaction Type | Reagent Class | Product Class | Potential Application |
| Acylation | Acyl Halides, Anhydrides | Amides | Synthesis of functional polymers, biologically active molecules. |
| Sulfonylation | Sulfonyl Chlorides | Sulfonamides | Development of therapeutic agents, chemical probes. |
| Alkylation | Alkyl Halides | Tertiary Amines, Quaternary Salts | Synthesis of ionic liquids, phase-transfer catalysts. |
| Derivatization | NBD-F, FMOC-Cl researchgate.net | Fluorescent Adducts | Analytical quantification via chromatography. |
Advanced Computational Modeling for Complex Chemical Systems and Predictive Design
Computational chemistry offers powerful tools to predict the properties and reactivity of molecules like this compound, thereby guiding experimental efforts. Advanced modeling can provide insights into its three-dimensional structure, electronic properties, and potential interactions with other chemical species.
Quantum Mechanics (QM): Methods like Density Functional Theory (DFT) can be used to calculate the molecule's optimized geometry, vibrational frequencies, and electronic structure. This information helps in understanding its reactivity and spectral characteristics.
Molecular Dynamics (MD): MD simulations can model the behavior of the molecule over time, providing insights into its conformational flexibility, particularly of the ethylamine side chain relative to the rigid adamantane cage. This is crucial for understanding how it might interact with biological targets or self-assemble.
Predictive Design: Computational models can be used to design new derivatives with specific desired properties. For instance, quantitative structure-activity relationship (QSAR) models, though more common in drug discovery, can be adapted to predict chemical properties. N-mixture models, while typically used in ecology, demonstrate the power of computational statistics in handling complex systems, a principle applicable to predictive chemical modeling. researchgate.net
Design of this compound-based Scaffolds for Specific Chemical Recognition Systems
The unique structure of adamantane makes it an excellent scaffold for building larger, well-defined molecular architectures. researchgate.net Its rigidity and defined geometry are valuable in supramolecular chemistry and catalyst design. This compound can serve as a building block for creating systems capable of specific chemical recognition.
Host-Guest Chemistry: The adamantane group is a classic guest for cyclodextrin (B1172386) hosts. The ethylamine portion of the molecule can be functionalized to create multivalent ligands or sensors where the adamantane acts as an anchor.
Catalyst Design: The nitrogen atom can coordinate to metal centers, while the bulky adamantane group can create a specific steric environment around the catalytic site. This can influence the selectivity of a chemical reaction. The use of adamantane scaffolds in developing organocatalysts and organometallic catalysts is a growing field. researchgate.net
Self-Assembled Materials: The lipophilic adamantane cage and the potentially polar amine head can lead to amphiphilic behavior, enabling the formation of micelles, vesicles, or monolayers. Functionalization of the amine can tune these self-assembly properties for applications in materials science. Azaadamantanes, which are analogs containing nitrogen within the cage structure, have also shown promise as scaffolds in medicinal chemistry due to their altered solubility and biological interaction profiles. nih.gov
Integration with Principles of Green Chemistry in Synthesis and Application
Integrating the principles of green chemistry is essential for the sustainable development and application of chemical compounds. nih.gov For this compound, this involves a holistic approach covering its entire lifecycle.
The twelve principles of green chemistry provide a framework for this integration:
Prevention: Designing syntheses to minimize waste.
Atom Economy: Maximizing the incorporation of all materials used in the process into the final product. researchgate.net
Less Hazardous Chemical Syntheses: Using and generating substances that possess little or no toxicity. researchgate.net
Designing Safer Chemicals: Designing chemical products to affect their desired function while minimizing their toxicity.
Safer Solvents and Auxiliaries: Avoiding the use of auxiliary substances like solvents or using innocuous ones.
Design for Energy Efficiency: Conducting synthetic methods at ambient temperature and pressure.
Use of Renewable Feedstocks: Using renewable rather than depleting raw materials. For instance, using bio-derived ethanol (B145695) for the ethylation step. google.com
Reduce Derivatives: Minimizing or avoiding unnecessary derivatization.
Catalysis: Using catalytic reagents in preference to stoichiometric reagents.
Design for Degradation: Designing chemical products to break down into innocuous degradation products at the end of their function.
Real-time Analysis for Pollution Prevention: Developing analytical methodologies for real-time monitoring to prevent the formation of hazardous substances.
Inherently Safer Chemistry for Accident Prevention: Choosing substances and the form of a substance used in a chemical process to minimize the potential for chemical accidents.
Applying these principles to the synthesis of this compound would favor catalytic routes, the use of water or other green solvents, and leveraging renewable resources, thereby reducing the environmental footprint of its production and use. psu.edusemanticscholar.org
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-[2-(1-adamantyl)ethyl]-N-ethylamine?
- Methodological Answer : The synthesis of adamantane derivatives like this compound often employs the Mannich reaction, which involves condensation of an amine, formaldehyde, and a ketone or aldehyde. For example, similar compounds such as N-[2-(1-Adamantyl)-2-aminoethyl]-N,N-dimethylamine have been synthesized via this route, with optimized conditions including reflux in ethanol and slow solvent evaporation for crystallization . Characterization typically involves NMR, IR, and mass spectrometry to confirm structure and purity.
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer : Key techniques include:
- Nuclear Magnetic Resonance (NMR) : To resolve adamantyl proton environments and confirm ethylamine substitution patterns.
- Infrared Spectroscopy (IR) : To identify N-H and C-N stretches in the amine group.
- X-ray Crystallography : For definitive structural confirmation. For instance, adamantane derivatives often exhibit intramolecular hydrogen bonds (e.g., O–H⋯N in related compounds) and planar molecular geometries, as seen in analogous structures .
Q. What are the known biological or pharmacological properties of adamantane-based amines?
- Methodological Answer : Adamantane derivatives are studied for their bioactivity, including antiviral and central nervous system (CNS) effects. While specific data on this compound is limited, researchers should design in vitro assays (e.g., receptor-binding studies or cytotoxicity screens) based on methodologies used for structurally similar compounds. For example, adamantyl groups enhance lipid solubility, potentially improving blood-brain barrier penetration .
Advanced Research Questions
Q. How can researchers address low yields or impurities in the synthesis of this compound?
- Methodological Answer : Low yields may arise from steric hindrance of the adamantyl group. Strategies include:
- Optimizing Reaction Conditions : Increase reaction time (e.g., 72-hour reflux in ethanol) to enhance conversion .
- Purification Techniques : Use column chromatography with gradient elution or recrystallization from ethanol/water mixtures.
- Catalyst Screening : Explore Lewis acids (e.g., ZnCl₂) to accelerate Mannich-type reactions .
Q. How should contradictory crystallographic or spectroscopic data be resolved?
- Methodological Answer : Contradictions may arise from polymorphism or solvent effects. Solutions include:
- Cross-Validation : Compare X-ray crystallography data (e.g., bond lengths and angles) with computational models (DFT calculations). For example, adamantane derivatives often show r.m.s. deviations <0.03 Å in planar groups .
- Dynamic NMR Studies : Resolve conformational flexibility in solution that static crystallography might miss.
Q. What experimental approaches are suitable for probing the biological mechanism of action?
- Methodological Answer : Advanced studies may involve:
- Molecular Docking : Use adamantane’s rigid structure to model interactions with target proteins (e.g., NMDA receptors).
- Metabolic Stability Assays : Assess hepatic microsomal degradation to predict in vivo behavior.
- In Vivo Pharmacokinetics : Radiolabel the compound (e.g., with ¹⁴C) to track distribution and excretion .
Q. What regulatory considerations apply to adamantane derivatives in research?
- Methodological Answer : Some adamantane-containing compounds (e.g., N-(1-Adamantyl)-indazole-3-carboxamides) are regulated as controlled substances. Researchers must:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
